2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide
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Description
2,6-Dichloropyridine is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It’s a white solid and one of six isomers of dichlorpyridine . It serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
2,6-Dichloropyridine is produced by direct reaction of pyridine with chlorine . A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction .Molecular Structure Analysis
The molecular structure of 2,6-dichloropyridine is C5H3Cl2N . The molecular weight is 147.99 g/mol .Chemical Reactions Analysis
The compound 2,6-dichloro-1,4-benzoquinone, which is similar to the compound you’re asking about, has been studied for its redox properties and its interactions with double-stranded DNA (dsDNA) . The compound has a reversible process at pH range from 3.70 to 12.60 and pH-dependent until pH 9.20, resulting in the formation of a reversible oxidation product in a pH-dependent system to pH 6.00 at a glassy carbon electrode .Physical and Chemical Properties Analysis
2,6-Dichloropyridine has a melting point of 86–89 °C and a boiling point of 211–212 °C .Safety and Hazards
Properties
IUPAC Name |
2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-8-11(9-14(18)20-13)15(21)19-10-16(6-7-16)12-4-2-1-3-5-12/h1-5,8-9H,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQSSCZETWBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=NC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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